
4-Methyl-7-(phenylacetamido)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-(phenylacetamido)coumarin, also known as MCA, is a synthetic compound that has been widely used in scientific research. It belongs to the coumarin family and has a molecular weight of 327.36 g/mol. MCA is a fluorescent dye that has various applications in biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
4-Methyl-7-(phenylacetamido)coumarin is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 4-Methyl-7-(phenylacetamido)coumarin involves the transfer of energy from the excited state of the dye to the ground state, resulting in the emission of light. 4-Methyl-7-(phenylacetamido)coumarin has a high quantum yield, which means that it emits a large amount of light for each absorbed photon. This property makes 4-Methyl-7-(phenylacetamido)coumarin an ideal fluorescent probe for various applications.
Biochemische Und Physiologische Effekte
4-Methyl-7-(phenylacetamido)coumarin has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with enzyme activity or protein function and has no toxic effects on cells. 4-Methyl-7-(phenylacetamido)coumarin is also stable under physiological conditions, making it a reliable fluorescent probe for in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-7-(phenylacetamido)coumarin has several advantages for lab experiments. It is easy to use, has a high sensitivity, and is compatible with various biological systems. 4-Methyl-7-(phenylacetamido)coumarin is also stable under a wide range of pH and temperature conditions. However, there are some limitations to the use of 4-Methyl-7-(phenylacetamido)coumarin. It has a relatively short excitation wavelength, which limits its use in some applications. 4-Methyl-7-(phenylacetamido)coumarin is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl-7-(phenylacetamido)coumarin in scientific research. One area of research is the development of new 4-Methyl-7-(phenylacetamido)coumarin derivatives with improved properties, such as longer excitation wavelengths and higher quantum yields. Another area of research is the application of 4-Methyl-7-(phenylacetamido)coumarin in live-cell imaging and in vivo studies. 4-Methyl-7-(phenylacetamido)coumarin can also be used in the development of new diagnostic tools and therapies for various diseases. Overall, the future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Conclusion:
In conclusion, 4-Methyl-7-(phenylacetamido)coumarin is a synthetic compound that has been widely used in scientific research. It has various applications in biochemistry, molecular biology, and pharmacology. 4-Methyl-7-(phenylacetamido)coumarin is a reliable fluorescent probe that has minimal biochemical and physiological effects on biological systems. The future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Synthesemethoden
4-Methyl-7-(phenylacetamido)coumarin can be synthesized by reacting 4-methyl-7-hydroxycoumarin with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 4-Methyl-7-(phenylacetamido)coumarin as a white crystalline powder with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-Methyl-7-(phenylacetamido)coumarin a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-(phenylacetamido)coumarin is widely used as a fluorescent probe in various scientific research fields. It can be used to study protein-protein interactions, enzyme kinetics, and membrane transport. 4-Methyl-7-(phenylacetamido)coumarin can also be used to monitor changes in pH, temperature, and viscosity in biological systems. In addition, 4-Methyl-7-(phenylacetamido)coumarin has been used to study the structure and function of nucleic acids, such as DNA and RNA.
Eigenschaften
CAS-Nummer |
104145-34-8 |
|---|---|
Produktname |
4-Methyl-7-(phenylacetamido)coumarin |
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
UQUMDDZAFRUNFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Piktogramme |
Irritant |
Löslichkeit |
1.1 [ug/mL] |
Synonyme |
4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



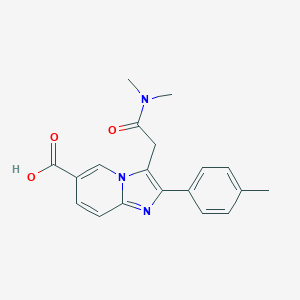
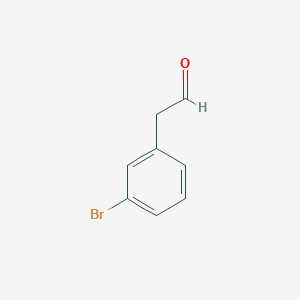
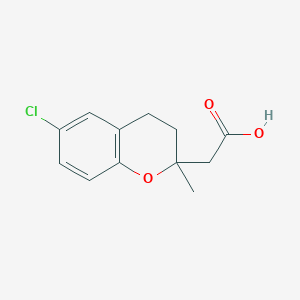
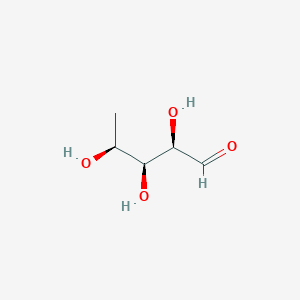
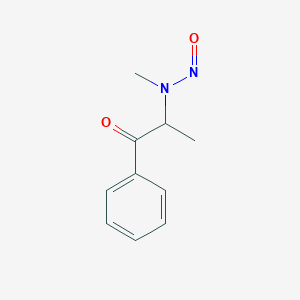
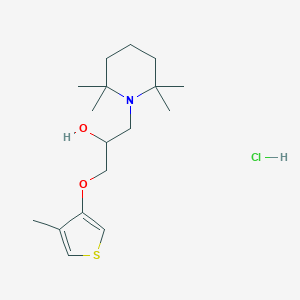
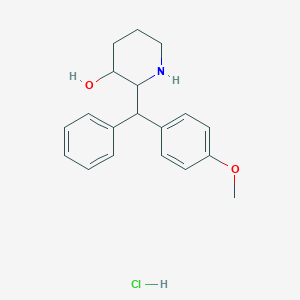
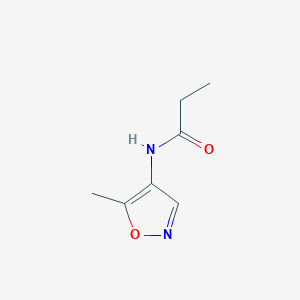

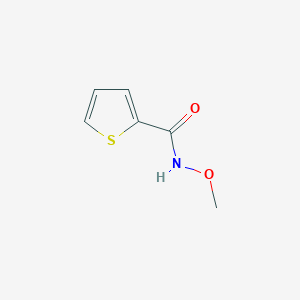
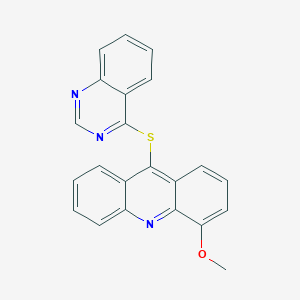
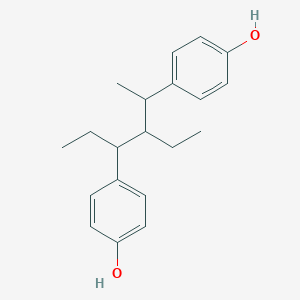

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)